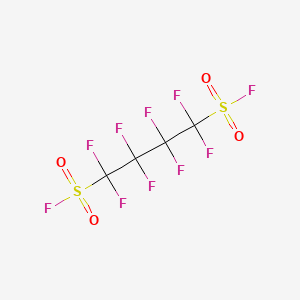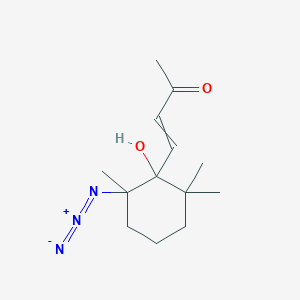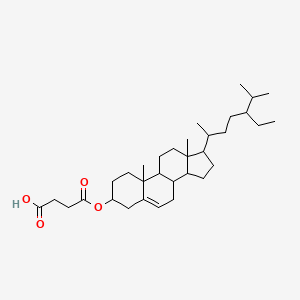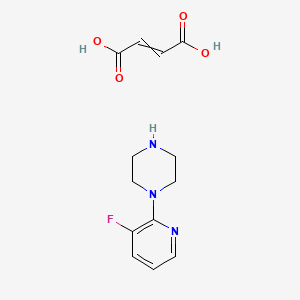![molecular formula C9H12OS2 B14412718 3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one CAS No. 87450-47-3](/img/structure/B14412718.png)
3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Spiro[bicyclo[221]heptane-2,2’-[1,3]dithiolan]-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[22
Preparation Methods
The synthesis of 3H-Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolan]-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3H-Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolan]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
3H-Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolan]-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3H-Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolan]-3-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
3H-Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolan]-3-one can be compared with other spirocyclic compounds such as:
Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione: This compound has a similar bicyclo[2.2.1]heptane core but features a dioxane ring instead of a dithiolan ring.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: This compound shares the bicyclo[2.2.1]heptane core but differs in its functional groups and overall reactivity.
These comparisons highlight the uniqueness of 3H-Spiro[bicyclo[22
Properties
CAS No. |
87450-47-3 |
|---|---|
Molecular Formula |
C9H12OS2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
spiro[1,3-dithiolane-2,3'-bicyclo[2.2.1]heptane]-2'-one |
InChI |
InChI=1S/C9H12OS2/c10-8-6-1-2-7(5-6)9(8)11-3-4-12-9/h6-7H,1-5H2 |
InChI Key |
KBDBRNIOWXZLDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(=O)C23SCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
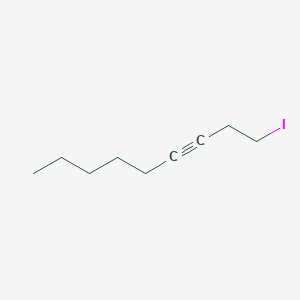
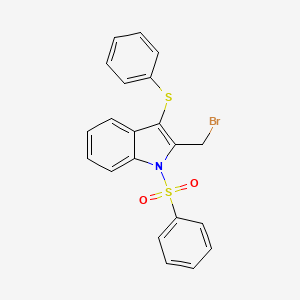
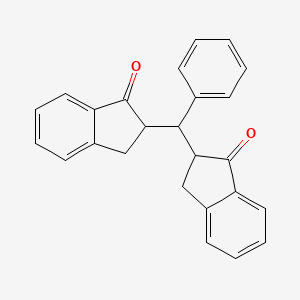
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
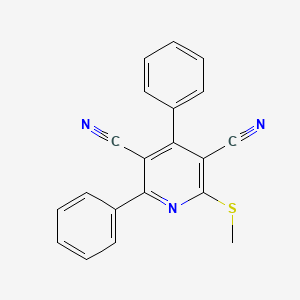
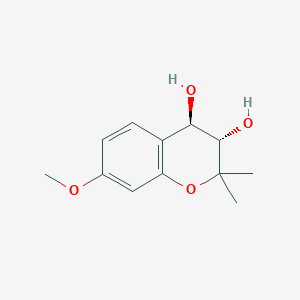
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
